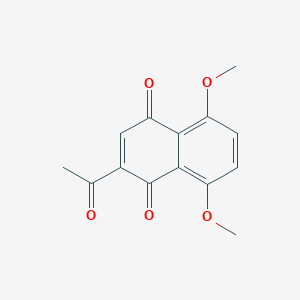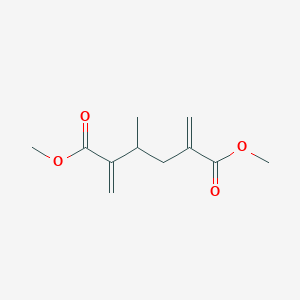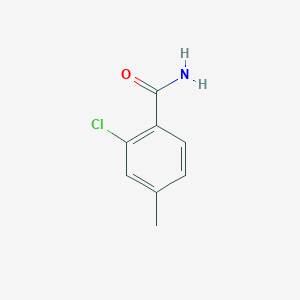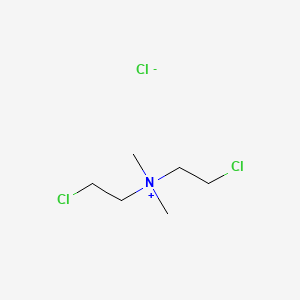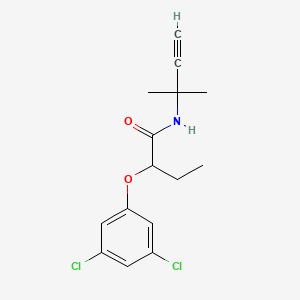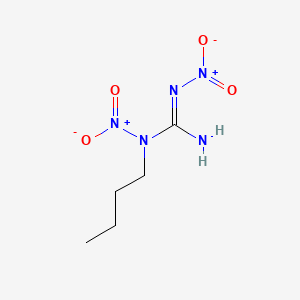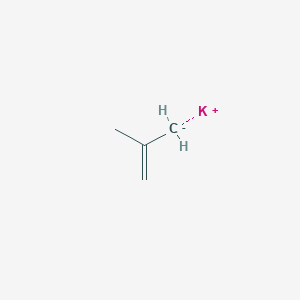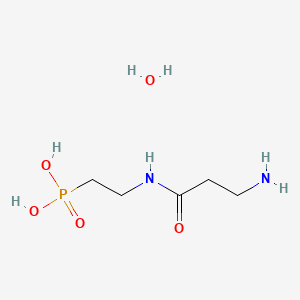![molecular formula C8H4ClNOS B14489033 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde CAS No. 65977-53-9](/img/structure/B14489033.png)
5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused ring system combining a thieno and pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with thiophene derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: 5-Chlorothieno[2,3-c]pyridine-4-carboxylic acid.
Reduction: 5-Chlorothieno[2,3-c]pyridine-4-methanol.
Substitution: Various substituted thieno[2,3-c]pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thieno[2,3-c]pyridine moiety allows for hydrogen bonding and hydrophobic interactions with the target proteins, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 4-Chlorothieno[3,2-c]pyridine
- 5-Chlorothieno[3,2-b]pyridine
- Pyridine-4-carbaldehyde
Comparison: 5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde is unique due to its specific ring fusion and the presence of both chlorine and aldehyde functional groups. This combination imparts distinct reactivity and binding properties compared to its analogs.
Propriétés
Numéro CAS |
65977-53-9 |
|---|---|
Formule moléculaire |
C8H4ClNOS |
Poids moléculaire |
197.64 g/mol |
Nom IUPAC |
5-chlorothieno[2,3-c]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H4ClNOS/c9-8-6(4-11)5-1-2-12-7(5)3-10-8/h1-4H |
Clé InChI |
MOICBJCEBDRYAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=CN=C(C(=C21)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


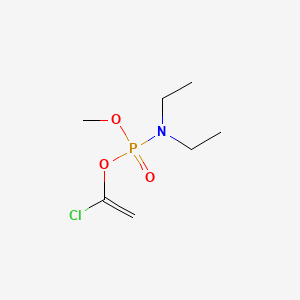
phosphane](/img/structure/B14488952.png)

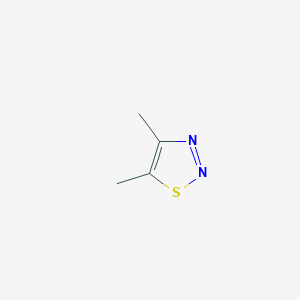
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
